molecular formula C23H22N2O2 B1162264 PB-22 7-hydroxyisoquinoline isomer

PB-22 7-hydroxyisoquinoline isomer

Cat. No. B1162264
M. Wt: 358.4
InChI Key: SKNIUESFTXIXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 7-hydroxyisoquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

A study by Kohyama et al. (2016) addresses the importance of differentiating between regioisomers of synthetic cannabinoids, including PB-22 7-hydroxyisoquinoline isomer, for forensic drug analysis. The study explores analytical properties and methods to differentiate these isomers using techniques like gas chromatography and mass spectrometry. This research is significant for legal and forensic contexts, as it aids in identifying specific substances within the PB-22 class (Kohyama et al., 2016).

Chemical Synthesis and Applications

Yang et al. (1999) discuss the synthesis of macrocyclic tetraazacrown ethers, which involve compounds like 8-hydroxyquinoline, a close relative to PB-22 7-hydroxyisoquinoline. These chemical syntheses have potential applications in fields such as medicinal chemistry and materials science (Yang et al., 1999).

Applications in Medicinal Chemistry

Ferlin et al. (2013) explore the design and synthesis of azolylmethylpyrroloquinolines as nonsteroidal aromatase inhibitors. While not directly referencing PB-22 7-hydroxyisoquinoline, this research highlights the significance of quinoline derivatives in developing new therapeutic agents (Ferlin et al., 2013).

Photophysical Studies

Douhal and Sastre (1994) present findings on the room-temperature proton transfer and dual fluorescence of 7-hydroxyquinoline. This study provides insights into the photophysical properties of quinoline derivatives, which could be relevant for PB-22 7-hydroxyisoquinoline in applications such as fluorescence spectroscopy and photochemistry (Douhal & Sastre, 1994).

Biological Studies and Applications

Mercurio et al. (2021) investigate the fluorescence properties of isoquinoline derivatives in biological models. This research can provide a foundation for understanding the potential biological interactions and applications of PB-22 7-hydroxyisoquinoline, particularly in fluorescence imaging (Mercurio et al., 2021).

Enzymatic Studies

Meyerson et al. (1979) examine the enzymatic O-methylation patterns of isoquinoline alkaloids. Understanding these enzymatic processes can offer insights into the metabolic pathways and potential pharmacological interactions of PB-22 7-hydroxyisoquinoline (Meyerson et al., 1979).

properties

Product Name

PB-22 7-hydroxyisoquinoline isomer

Molecular Formula

C23H22N2O2

Molecular Weight

358.4

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-13-25-16-21(20-7-4-5-8-22(20)25)23(26)27-19-10-9-17-11-12-24-15-18(17)14-19/h4-5,7-12,14-16H,2-3,6,13H2,1H3

InChI Key

SKNIUESFTXIXQK-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=C(C=CN=C2)C2=C1)C3=CN(CCCCC)C4=C3C=CC=C4

synonyms

isoquinolin-7-yl 1-pentyl-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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